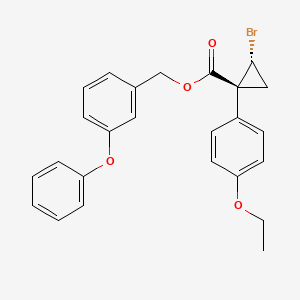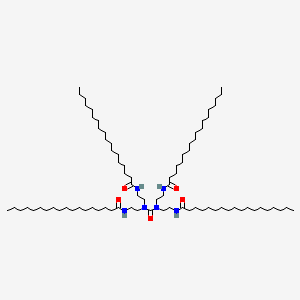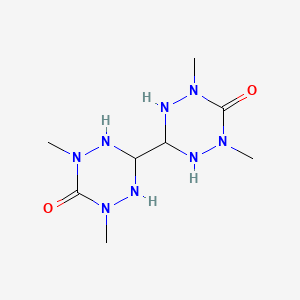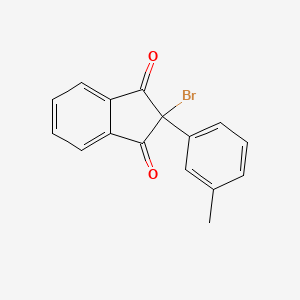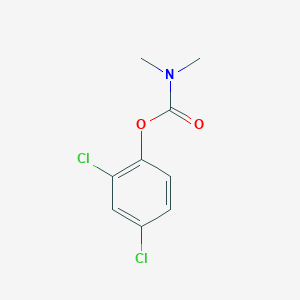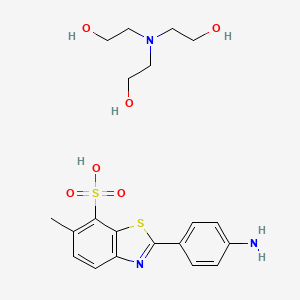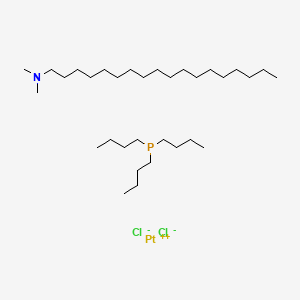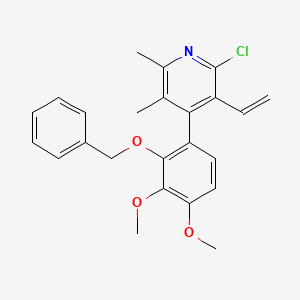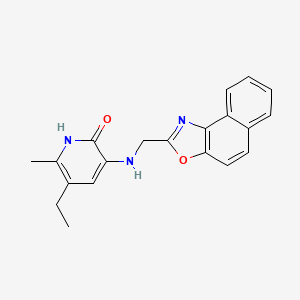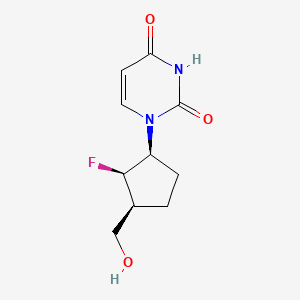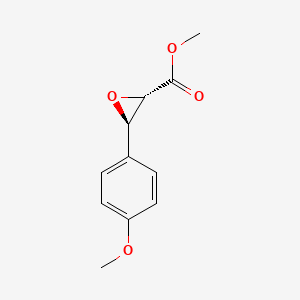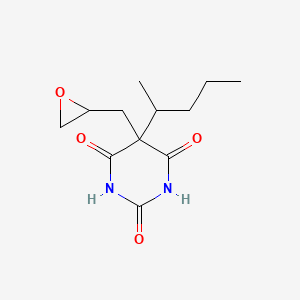
5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid is a synthetic organic compound belonging to the barbiturate class. Barbiturates are known for their central nervous system depressant properties and have been used in medicine as sedatives, anesthetics, and anticonvulsants. This particular compound features an epoxypropyl group and a methylbutyl group attached to the barbituric acid core, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid typically involves the following steps:
Formation of the Barbituric Acid Core: This can be achieved by the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Epoxypropyl Group: The epoxypropyl group can be introduced via an epoxidation reaction, where an allyl group is oxidized using peracids like m-chloroperbenzoic acid (mCPBA).
Attachment of the Methylbutyl Group: This can be done through alkylation reactions, where the barbituric acid core is treated with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The epoxy group can undergo oxidation to form diols or other oxidized products.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The barbituric acid core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing epoxy groups.
Substitution: Alkyl halides and bases like sodium hydride (NaH) for alkylation reactions.
Major Products
Diols: From oxidation of the epoxy group.
Alcohols: From reduction of the epoxy group.
Alkylated Barbiturates: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: Used as a building block for synthesizing new barbiturate derivatives with potential pharmacological activities.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its unique structure.
Medicine
Sedative and Anesthetic Research: Studied for its potential use as a sedative or anesthetic agent.
Industry
Chemical Intermediates: Used in the production of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid likely involves interaction with the central nervous system. Barbiturates typically act by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and anesthetic effects. The epoxypropyl and methylbutyl groups may influence the compound’s binding affinity and specificity for GABA receptors or other molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A well-known barbiturate with sedative and anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Secobarbital: Another barbiturate used for its sedative effects.
Uniqueness
5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid is unique due to the presence of the epoxypropyl group, which may impart different chemical reactivity and biological activity compared to other barbiturates. The methylbutyl group also adds to its distinctiveness by potentially altering its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
65685-89-4 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
5-(oxiran-2-ylmethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O4/c1-3-4-7(2)12(5-8-6-18-8)9(15)13-11(17)14-10(12)16/h7-8H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
JPKCIZCOIMRVEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


